Cas no 135249-30-8 (N-(1,3-benzothiazol-6-yl)benzamide)

N-(1,3-Benzothiazol-6-yl)benzamide is a benzothiazole-derived organic compound with potential applications in medicinal chemistry and material science. Its structure combines a benzothiazole moiety with a benzamide group, offering unique electronic and steric properties. This compound is of interest due to its potential as a building block for pharmaceuticals, particularly in the development of kinase inhibitors or antimicrobial agents. The benzothiazole core contributes to enhanced binding affinity in biological systems, while the benzamide group provides versatility for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity, making it a reliable intermediate for research and development purposes.
N-(1,3-benzothiazol-6-yl)benzamide structure
135249-30-8 structure
Product Name:N-(1,3-benzothiazol-6-yl)benzamide
CAS No:135249-30-8
MF:C14H10N2OS
MW:254.307001590729
CID:4586767
PubChem ID:19851310
Update Time:2025-10-05

N-(1,3-benzothiazol-6-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(benzo[d]thiazol-6-yl)benzamide
    • N-(1,3-benzothiazol-6-yl)benzamide
    • Benzamide, N-6-benzothiazolyl-
    • D86248
    • SCHEMBL7452160
    • AKOS024468652
    • F2806-0002
    • 135249-30-8
    • WS-03040
    • Inchi: 1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17)
    • InChI Key: GYCSEOAIFGSAHQ-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2SC=NC2=CC=1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 254.05138412g/mol
  • Monoisotopic Mass: 254.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.2Ų

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Additional information on N-(1,3-benzothiazol-6-yl)benzamide

N-(1,3-Benzothiazol-6-yl)benzamide: A Comprehensive Overview

N-(1,3-Benzothiazol-6-yl)benzamide, also known by its CAS number 135249-30-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole ring system with a benzamide functional group. The benzothiazole moiety, a bicyclic aromatic structure, is known for its stability and versatility in chemical reactions. The benzamide group, on the other hand, introduces additional functional diversity, making this compound a valuable building block in various synthetic pathways.

Recent studies have highlighted the potential of N-(1,3-benzothiazol-6-yl)benzamide in applications ranging from drug discovery to advanced materials. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules. The compound's ability to undergo nucleophilic substitution and condensation reactions has made it a key intermediate in the development of novel pharmaceutical agents. Moreover, its electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices.

One of the most intriguing aspects of N-(1,3-benzothiazol-6-yl)benzamide is its photophysical behavior. Studies have shown that the compound exhibits strong fluorescence under UV light, a property that could be harnessed in sensing applications. This fluorescence is attributed to the conjugation between the benzothiazole and benzamide groups, which enhances the molecule's ability to absorb and emit light efficiently.

In terms of synthesis, N-(1,3-benzothiazol-6-yl)benzamide can be prepared through several routes. A common method involves the reaction of 6-amino-benzothiazole with benzoyl chloride in the presence of a base. This reaction is straightforward and yields high purity product when carried out under controlled conditions. The compound's stability under various reaction conditions makes it suitable for large-scale production.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of N-(1,3-benzothiazol-6-yl)benzamide. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are significantly influenced by the electron-withdrawing nature of the benzamide group. This understanding has facilitated the design of new derivatives with tailored electronic properties.

Looking ahead, N-(1,3-benzothiazol-6-yl)benzamide holds immense potential for further exploration in both academic and industrial settings. Its role as a versatile building block in organic synthesis continues to attract attention from researchers worldwide. As new applications emerge and synthetic methodologies improve, this compound is poised to play an increasingly important role in advancing modern chemistry.

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